molecular formula C16H20N4 B11810592 N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine

N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine

Cat. No.: B11810592
M. Wt: 268.36 g/mol
InChI Key: VYQIFCKVHHANMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a pyrimidine core, a common scaffold in drug discovery, which is substituted at the 2-position with a pyrrolidine group and at the 5-position with a N-benzyl methanamine moiety. This specific architecture is structurally analogous to a class of 2,4-disubstituted pyrimidines that have been investigated as potential therapeutic agents . Compounds within this structural class have demonstrated significant research value as dual-target inhibitors, showing activity against cholinesterase enzymes (AChE and BuChE) and the aggregation of amyloid-β (Aβ) peptides in in vitro studies . The cholinesterase enzymes are key targets in the context of Alzheimer's disease pathology, and inhibitors can potentially ameliorate cholinergic deficit. Furthermore, the inhibition of Aβ-aggregation addresses another core pathological hallmark of the disease. The presence of the 2-(pyrrolidin-1-yl)pyrimidin-5-yl group is a key structural feature that contributes to these research activities . As such, this compound serves as a valuable chemical tool for researchers exploring novel pathways and developing new agents for neurodegenerative conditions. It is supplied for laboratory and research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

1-phenyl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]methanamine

InChI

InChI=1S/C16H20N4/c1-2-6-14(7-3-1)10-17-11-15-12-18-16(19-13-15)20-8-4-5-9-20/h1-3,6-7,12-13,17H,4-5,8-11H2

InChI Key

VYQIFCKVHHANMH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)CNCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine typically involves multiple steps. One common approach is the reaction of a pyrimidine derivative with a pyrrolidine derivative under specific conditions. For example, the reaction mixture can be stirred at room temperature, and the progress can be monitored using thin-layer chromatography (TLC) with a suitable eluent mixture .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced amine derivatives.

Scientific Research Applications

Scientific Research Applications

N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine has several notable applications in scientific research:

Medicinal Chemistry

  • Antiviral Activity : Research has indicated that compounds similar to this one exhibit significant antiviral properties. For example, studies have shown that pyrimidine derivatives can inhibit viral replication by targeting specific viral enzymes essential for replication .
  • Anticancer Properties : This compound has been explored for its potential to induce apoptosis in various cancer cell lines. Similar pyrimidine derivatives have been reported to activate caspase pathways, leading to cell death in cancerous cells .

Enzyme Inhibition

  • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or disease processes. This characteristic makes it a candidate for further investigation in drug development targeting various diseases .

Receptor Modulation

  • This compound may interact with various receptors, influencing critical cellular signaling pathways. This modulation is essential for developing therapeutics aimed at treating conditions such as pain or inflammation .

Data Tables

The following tables summarize key findings related to the biological activities and mechanisms of action associated with this compound.

Compound NameBiological ActivityMechanism
This compoundAntiviralInhibition of viral replication
Similar Pyrimidine DerivativesAnticancerInduces apoptosis in cancer cells
Related CompoundsEnzyme InhibitionInhibits specific metabolic enzymes

Table 2: Cytotoxicity Studies

Compound NameCell LineEC50 (µM)Observations
This compoundMRC-520Moderate toxicity observed
Thieno[3,2-d]pyrimidinesHeLa15Significant apoptosis induction
Other DerivativesA54910High cytotoxicity

Case Study 1: Antiviral Properties

In a study examining the antiviral activity of various pyrimidine derivatives, this compound demonstrated significant inhibition of viral replication in vitro. The compound was effective against specific strains, suggesting its potential as a therapeutic agent against viral infections by targeting essential viral enzymes.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of structurally related compounds. Findings indicated that these compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways, highlighting the therapeutic potential of this compound in oncology.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound’s pyrimidine ring and pyrrolidinyl substitution distinguish it from analogs. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison
Compound Name Core Structure Substituents at Pyrimidine/Pyridine Additional Functional Groups
Target Compound Pyrimidine 2-(pyrrolidin-1-yl) N-Benzyl methanamine
1-(2-(4-Methoxyphenyl)pyrimidin-5-yl)methanamine Pyrimidine 2-(4-methoxyphenyl) N-Methyl, N-(tetrahydroindazolyl)
N-Benzyl-1-(3-methylpyridin-2-yl)methanamine Pyridine 3-methyl N-Benzyl methanamine
3-Methylpyridazine Pyridazine 3-methyl None

Functional Implications

  • Pyrimidine vs. Pyridine/Pyridazine Cores: The pyrimidine ring (two nitrogen atoms) in the target compound may enhance hydrogen-bonding interactions compared to pyridine (one nitrogen) or pyridazine (two adjacent nitrogens). This could improve binding affinity to biological targets like kinases .
  • Substituent Effects: The pyrrolidin-1-yl group at the 2-position of the pyrimidine ring introduces conformational flexibility and basicity, which may improve solubility in polar solvents and interaction with hydrophobic enzyme pockets . The N-benzyl methanamine moiety in both the target and compounds likely enhances lipophilicity, aiding blood-brain barrier penetration but possibly reducing aqueous solubility .

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Physicochemical Properties
Property Target Compound 4-Methoxyphenyl Analog 3-Methylpyridazine
Molecular Weight (g/mol) ~310 (estimated) ~350 94.11
Boiling Point Not reported Not reported 214°C
Solubility in Polar Solvents Moderate (pyrrolidine) Low (methoxyphenyl) High (pyridazine)

Biological Activity

N-Benzyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine, also referred to by its CAS number 1279217-13-8, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

Molecular Formula: C16H20N4
Molecular Weight: 268.36 g/mol
CAS Number: 1279217-13-8

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a benzyl group, which contributes to its unique pharmacological profile.

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly in the central nervous system. The presence of the pyrrolidine ring suggests potential interactions with receptors involved in neurotransmission, such as dopamine and serotonin receptors.

1. Anticonvulsant Activity

Recent studies have highlighted the compound's anticonvulsant properties. For instance, it was evaluated in various seizure models, demonstrating significant efficacy in preventing seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The compound showed a favorable safety profile in animal models, indicating its potential as a candidate for treating epilepsy .

2. Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it demonstrated activity against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM) cell lines, with IC50 values indicating effective dose ranges . The compound's mechanism appears to involve apoptosis induction in these cells.

3. Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity against various bacterial strains. Preliminary results suggest that it may possess antibacterial properties, although further studies are required to elucidate the specific mechanisms and efficacy against different pathogens .

Case Studies and Research Findings

StudyFindings
Anticonvulsant ResearchShowed significant protection in animal models against PTZ-induced seizures with a good safety margin .
Cancer Cell Line StudiesDemonstrated cytotoxicity with IC50 values indicating effectiveness against MCF-7 and CEM cell lines .
Antimicrobial EvaluationInitial tests indicated potential antibacterial activity; further research is needed .

Q & A

Q. Advanced

  • Forced degradation studies : Expose to heat, light, and humidity; monitor decomposition via HPLC .
  • LC-MS/MS : Identify degradation products (e.g., oxidation of pyrrolidine to lactam) .
  • Long-term storage : Store at -20°C in amber vials under argon to prevent dimerization .

What methods determine enantiomeric purity and its impact on biological activity?

Q. Advanced

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) to resolve enantiomers .
  • Circular dichroism (CD) : Correlate optical activity with receptor binding affinity .
  • Enantioselective synthesis : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) .

How are analytical methods validated for quantifying this compound in complex matrices?

Advanced
Validation parameters per ICH guidelines:

  • Linearity : R² ≥ 0.99 over 1–100 μg/mL range via UV detection .
  • Recovery : Spike-and-recovery tests in plasma (target: 85–115%) .
  • LOQ : Achieve ≤10 ng/mL using triple quadrupole MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.